molecular formula C14H11N3O4S B11116833 N-(3-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11116833
M. Wt: 317.32 g/mol
InChI Key: XUUINFMSWUGPNP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzoxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. One common method involves the cyclization of o-nitroaniline derivatives with appropriate reagents to form the benzoxadiazole ring. The acetylation of the phenyl group and subsequent sulfonation are carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the benzoxadiazole core.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: Its biological activity has been explored for potential use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: The compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its specific substitution pattern on the benzoxadiazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

N-(3-acetylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H11N3O4S/c1-9(18)10-4-2-5-11(8-10)17-22(19,20)13-7-3-6-12-14(13)16-21-15-12/h2-8,17H,1H3

InChI Key

XUUINFMSWUGPNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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